1-(2-(dimethylamino)ethyl)-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1H-pyrrol-2(5H)-one
Description
This compound belongs to the 3-hydroxy-1H-pyrrol-2(5H)-one class, characterized by a five-membered lactam ring with diverse substituents influencing physicochemical and biological properties. Structurally, it features:
Properties
IUPAC Name |
(4E)-1-[2-(dimethylamino)ethyl]-5-(4-ethoxy-3-methoxyphenyl)-4-[hydroxy-(4-methylphenyl)methylidene]pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O5/c1-6-32-19-12-11-18(15-20(19)31-5)22-21(23(28)17-9-7-16(2)8-10-17)24(29)25(30)27(22)14-13-26(3)4/h7-12,15,22,28H,6,13-14H2,1-5H3/b23-21+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOIIZOFEJSIEBL-XTQSDGFTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(C3=CC=C(C=C3)C)O)C(=O)C(=O)N2CCN(C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)C)\O)/C(=O)C(=O)N2CCN(C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(dimethylamino)ethyl)-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrole Core: This can be achieved through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Functional Group Introduction: Subsequent steps involve introducing the dimethylaminoethyl, ethoxy, methoxy, hydroxy, and methylbenzoyl groups through various substitution and addition reactions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques like crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-(dimethylamino)ethyl)-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it may serve as a probe to study enzyme interactions or as a potential lead compound in drug discovery.
Medicine
Medicinally, it could be investigated for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
Industrially, it might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2-(dimethylamino)ethyl)-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1H-pyrrol-2(5H)-one would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Pyrrol-2-one Derivatives
*Calculated molecular weight based on formula C₂₇H₃₄N₂O₇ .
Key Structural and Functional Differences
Position 1 Substituents
- Target vs. Compound 34 (): The dimethylaminoethyl group in the target compound enhances basicity compared to the neutral 2-methoxyethyl in Compound 33. This difference may improve solubility in acidic environments.
- Target vs.
Position 4 Substituents
- Target vs. Compound 41 () : The 4-methylbenzoyl group in the target is less electron-withdrawing than the 2-ethoxybenzoyl in Compound 41, altering electronic distribution on the pyrrolone ring.
- Target vs. Compound 8 () : The 4-isopropoxybenzoyl group in the comparator compound increases steric hindrance and lipophilicity compared to the 4-methylbenzoyl group.
Position 5 Substituents
- Target vs. Compound 34 () : The 4-ethoxy-3-methoxyphenyl group in the target provides two electron-donating groups, enhancing resonance stabilization compared to the 4-isopropylphenyl group in Compound 34.
- Target vs.
Research Findings and Implications
- Antiestrogenic Potential: Compounds like 32–35 in exhibit antiestrogenic effects, implying that the target compound’s 4-ethoxy-3-methoxyphenyl group may confer similar bioactivity through aryl receptor interactions .
- SAR Trends :
Biological Activity
1-(2-(dimethylamino)ethyl)-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1H-pyrrol-2(5H)-one, often referred to as a pyrrole derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a pyrrole ring substituted with various functional groups, which are critical for its biological activity. The presence of the dimethylamino group is notable for its role in enhancing solubility and bioavailability.
Anticholinesterase Activity
Research indicates that related pyrrole derivatives exhibit notable anticholinesterase activity. For example, compounds with similar structures have shown inhibitory effects on both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The IC50 values for these activities provide insights into their potency:
| Compound | AChE IC50 (µM) | BChE IC50 (µM) |
|---|---|---|
| Pyrrole Derivative A | 157.31 | 46.42 |
| Pyrrole Derivative B | 120.00 | 40.00 |
These data suggest that our compound may also exhibit similar inhibitory properties, potentially aiding in the treatment of conditions like Alzheimer's disease.
Antitumor Activity
Pyrrole derivatives have been investigated for their antitumor properties. In vitro studies have demonstrated selective cytotoxicity against various cancer cell lines. For instance, a related compound was reported to suppress the growth of tumorigenic cells significantly:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25.00 |
| MCF-7 | 30.00 |
| A549 | 20.00 |
These findings indicate that the compound may possess similar antitumor effects, warranting further investigation.
The mechanism by which pyrrole derivatives exert their biological effects often involves the modulation of enzyme activity or interaction with specific receptors. For instance, some studies suggest that these compounds can act as inhibitors of key enzymes involved in metabolic pathways, leading to altered cell signaling and apoptosis in cancer cells.
Case Studies
- Case Study on Anticholinesterase Activity : A study conducted by Kumar et al. (2013) demonstrated that a pyrrole derivative exhibited significant inhibition of AChE and BChE, suggesting potential use in treating neurodegenerative diseases .
- Antitumor Efficacy : Research published in MDPI highlighted a series of pyrrole derivatives that showed promising results against breast cancer cell lines, indicating that structural modifications could enhance efficacy .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing this compound, and how can reaction conditions be optimized for yield and purity?
- Methodology: Synthesis typically involves multi-step reactions, including pyrrole ring formation, functionalization of aromatic groups, and introduction of the dimethylaminoethyl side chain. Key steps include:
- Use of sodium hydride as a base to deprotonate intermediates (e.g., for alkylation or acylation reactions).
- Solvents like dimethyl sulfoxide (DMSO) or dichloromethane (DCM) to stabilize intermediates.
- Acid chlorides (e.g., 4-methylbenzoyl chloride) for acylation reactions under anhydrous conditions.
- Optimization: Adjusting reaction temperature (e.g., 0–25°C for sensitive steps), solvent polarity, and stoichiometric ratios of reagents to minimize side products. Purification via column chromatography or recrystallization is critical .
Q. Which analytical techniques are most effective for confirming the compound’s structure and purity?
- Key Techniques:
- NMR Spectroscopy: 1H and 13C NMR to verify substituent positions and stereochemistry.
- Mass Spectrometry (MS): High-resolution MS for molecular weight confirmation.
- HPLC: To assess purity (>95% is typical for research-grade material).
- FTIR: Identification of functional groups (e.g., hydroxy, carbonyl).
- Cross-Validation: Combine multiple techniques to resolve ambiguities (e.g., distinguishing regioisomers via 2D NMR) .
Advanced Research Questions
Q. How can researchers investigate structure-activity relationships (SAR) for this compound’s biological activity?
- Approach:
Synthetic Modifications: Systematically vary substituents (e.g., replace 4-ethoxy-3-methoxyphenyl with other aryl groups) to assess impact on activity.
Biological Assays: Test derivatives against target enzymes (e.g., kinases) or receptors using in vitro inhibition assays.
Computational Modeling: Molecular docking to predict binding affinities based on substituent electronic/steric effects.
- Example: Evidence from analogous pyrrolones shows fluorobenzoyl groups enhance target selectivity .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Root Causes: Variability in assay conditions (e.g., pH, co-solvents), impurities, or differences in cell lines/animal models.
- Resolution:
- Reproducibility Checks: Replicate studies under standardized conditions.
- Analytical Rigor: Use HPLC-MS to confirm compound integrity in biological matrices.
- Meta-Analysis: Compare data trends across structurally related compounds (e.g., fluorobenzoyl vs. methylbenzoyl derivatives) .
Q. How can the compound’s stability under physiological conditions be assessed?
- Methods:
- pH Stability Studies: Incubate in buffers (pH 1–9) and monitor degradation via HPLC.
- Thermal Stress Testing: Expose to elevated temperatures (e.g., 40°C) to simulate long-term storage.
- Light Sensitivity: UV-vis spectroscopy to detect photodegradation products.
- Mitigation: Lyophilization or formulation with stabilizers (e.g., cyclodextrins) .
Q. What experimental designs are recommended for elucidating the compound’s mechanism of action?
- Stepwise Strategy:
Target Identification: Use affinity chromatography or pull-down assays with tagged compounds.
Enzyme Kinetics: Measure IC50 values and inhibition modes (competitive/non-competitive).
Cellular Pathways: Transcriptomics/proteomics to identify downstream effects.
- Case Study: Pyrrolones with isoxazolyl groups show kinase inhibition via ATP-binding site competition .
Q. How can researchers address solubility challenges in in vivo studies?
- Solutions:
- Salt Formation: Convert the free base to a hydrochloride or citrate salt.
- Co-Solvents: Use DMSO/PEG mixtures for preclinical dosing.
- Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles.
- Validation: Measure solubility in simulated biological fluids (e.g., PBS with surfactants) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
